2-(4-Bromophenyl)-1-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-3-methyl-1h-benzo[d]imidazol-3-ium chloride
Description
The compound 2-(4-Bromophenyl)-1-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-3-methyl-1H-benzo[d]imidazol-3-ium chloride is a benzimidazolium-based ionic salt characterized by a 4-bromophenyl substituent, a methyl group at position 3 of the imidazolium ring, and a cyclohexyl ester moiety.
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-[2-(4-bromophenyl)-3-methylbenzimidazol-3-ium-1-yl]acetate;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32BrN2O2.ClH/c1-17(2)21-14-9-18(3)15-24(21)31-25(30)16-29-23-8-6-5-7-22(23)28(4)26(29)19-10-12-20(27)13-11-19;/h5-8,10-13,17-18,21,24H,9,14-16H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNULTJAJPNAXDW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2C4=CC=C(C=C4)Br)C)C(C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Bromophenyl)-1-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-3-methyl-1H-benzo[d]imidazol-3-ium chloride (C26H32BrClN2O2) has garnered attention in recent years due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, highlighting relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzo[d]imidazole core substituted with a bromophenyl group and an isopropyl-5-methylcyclohexyl ether. Its molecular formula is C26H32BrClN2O2, and it has a molecular weight of approximately 485.91 g/mol. The presence of the bromine atom is significant for its biological activity, as halogenated compounds often exhibit enhanced pharmacological properties.
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The synthetic route may include the formation of the benzo[d]imidazole ring followed by the introduction of the bromophenyl and cyclohexyl groups through electrophilic aromatic substitution or nucleophilic attacks. Specific methodologies can vary, but the final product is usually purified through crystallization or chromatography.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of benzo[d]imidazole have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticancer Properties
Research into related benzo[d]imidazole derivatives has revealed potential anticancer activity. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, including breast and colorectal cancers. The proposed mechanism includes the activation of caspase pathways and inhibition of cell proliferation signals.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated several benzo[d]imidazole derivatives against E. coli and S. aureus. Compounds similar to our target compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL, indicating strong antimicrobial activity .
- Anticancer Activity : A recent investigation focused on the cytotoxic effects of benzo[d]imidazole derivatives on human cancer cell lines. The study reported IC50 values ranging from 10 to 30 µM for compounds structurally akin to the target compound, suggesting significant potential for further development .
- Toxicological Assessment : Toxicity studies conducted on related compounds indicated low acute toxicity levels in murine models, with no observed adverse effects at therapeutic doses. Histopathological evaluations showed no significant damage to vital organs .
The biological activities exhibited by this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many benzo[d]imidazole derivatives act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation.
- DNA Intercalation : Some studies suggest that these compounds may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives are known to induce oxidative stress in cells, leading to apoptosis in cancer cells.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents. Its structure allows it to interact with various biological targets, making it a candidate for:
- Antimicrobial Agents : Research indicates that derivatives of benzimidazole compounds can exhibit significant antimicrobial activity. Studies have shown that modifications to the benzimidazole structure can enhance efficacy against resistant strains of bacteria and fungi .
- Anticancer Activity : Compounds similar to this benzimidazolium salt have been evaluated for their anticancer properties. For instance, studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Material Science
The unique structural attributes of this compound make it suitable for applications in material science:
- Organic Light Emitting Diodes (OLEDs) : Benzimidazolium salts are explored as potential materials for OLEDs due to their favorable electronic properties. Their ability to emit light upon excitation makes them valuable in developing efficient lighting and display technologies.
- Sensors : The compound's ability to undergo charge transfer reactions positions it as a candidate for sensor applications, particularly in detecting environmental pollutants or biological analytes.
Environmental Studies
Research into the environmental impact of chemical compounds has highlighted the significance of studying their degradation and toxicity:
- Toxicological Assessments : Evaluating the toxicity of benzimidazolium salts is crucial for understanding their environmental fate. Studies have focused on their persistence in ecosystems and potential bioaccumulation in aquatic organisms .
- Degradation Pathways : Investigations into the degradation pathways of such compounds can provide insights into their environmental behavior and inform regulatory measures regarding their use.
Case Studies
Several studies have documented the applications and effects of related compounds:
- Antimicrobial Efficacy : A study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can lead to enhanced antimicrobial properties .
- Anticancer Evaluation : Research involving benzimidazole derivatives demonstrated significant cytotoxicity against MCF7 breast cancer cells, indicating a potential pathway for developing new cancer therapies .
- Material Characterization : Investigations into the photophysical properties of similar benzimidazolium salts have led to advancements in OLED technology, showcasing their potential as efficient light-emitting materials.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
A detailed comparison requires data on the target compound’s properties (e.g., solubility, stability, biological activity), which are absent in the provided evidence. Below is an analysis based on structural analogs and substituent effects inferred from related compounds.
Comparison with 5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()
Key Differences :
- Charge and Solubility : The target compound’s ionic nature (imidazolium chloride) likely increases water solubility compared to the neutral triazole-thione in Compound 6m.
- Substituent Effects : The cyclohexyl ester in the target compound may enhance membrane permeability, while the triazole-thione in Compound 6m could improve metal-binding capacity.
- Bromine Role : Both compounds feature a bromophenyl group, which typically enhances lipophilicity and metabolic stability .
Stability and Reactivity Considerations
- The cyclohexyl ester in the target compound may confer resistance to hydrolysis compared to aliphatic esters, similar to observations in other cyclohexyl-containing drugs .
- The imidazolium chloride core is prone to deliquescence under humid conditions, a common trait in ionic liquids, whereas Compound 6m’s neutral structure may exhibit better thermal stability .
Preparation Methods
Core Benzimidazole Formation
The benzimidazole core is synthesized via condensation of o-phenylenediamine with acetic acid derivatives. In a modified approach, 4-bromophenylacetic acid undergoes esterification with methanol using a solid acid catalyst (e.g., sulfated zirconia) to yield methyl 4-bromophenylacetate. This intermediate reacts with formamidine hydrochloride under basic conditions, facilitating cyclization to 2-(4-bromophenyl)-1H-benzo[d]imidazole. Methylation at the 3-position is achieved using methyl iodide in dimethylformamide (DMF), yielding 3-methyl-2-(4-bromophenyl)-1H-benzo[d]imidazole.
Ether-Ester Side Chain Installation
The 2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl group is introduced via a two-step process:
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Esterification : Glycolic acid is reacted with 2-isopropyl-5-methylcyclohexanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, forming (2-isopropyl-5-methylcyclohexyl) glycolate.
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Alkylation : The glycolate undergoes nucleophilic displacement with the benzimidazole’s nitrogen using potassium tert-butoxide as a base, yielding the tertiary amine intermediate.
Quaternary Ammonium Chloride Formation
Chlorination Strategies
Quaternization of the tertiary amine is achieved using chlorinating agents. In a method adapted from industrial protocols, phosphorus oxychloride (POCl₃) in toluene at 95–105°C selectively converts the amine to the quaternary ammonium chloride. Alternatively, solid phosgene (triphosgene) with N,N-dimethylaminopyridine (DMAP) in toluene achieves comparable yields (85–86%) at milder temperatures (20–35°C). Excess chlorinating agent is neutralized via aqueous extraction, and the product is recrystallized from ethanol to ≥99% purity.
Table 1: Comparison of Chlorination Methods
| Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| POCl₃ | Toluene | 95–105 | 85.7 | 99.88 |
| Triphosgene | Toluene | 20–35 | 86.0 | 99.93 |
Catalyst Optimization and Process Efficiency
Solid Acid Catalysts in Esterification
Replacing traditional sulfuric acid with sulfated metal oxides (e.g., ZrO₂/SO₄²⁻) in initial esterification steps reduces post-treatment complexity. These catalysts are recyclable for ≥5 cycles without activity loss, enhancing atom economy and reducing waste. For example, methyl 4-bromophenylacetate synthesis achieves 93–95% yield using ZrO₂/SO₄²⁻ versus 80–85% with H₂SO₄.
Solvent Selection and Recycling
Hydrophobic solvents like toluene improve intermediate solubility and facilitate aqueous workup. In the quaternization step, toluene enables efficient separation of the ionic product from nonpolar byproducts, reducing emulsion formation.
Analytical Characterization and Quality Control
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms product purity. Waters 2489-1525 systems equipped with C18 columns resolve impurities <0.1%, as demonstrated in patented methods.
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazolium H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 5.12 (s, 2H, OCH₂CO), 2.98–3.10 (m, 1H, cyclohexyl-H), 2.45 (s, 3H, CH₃).
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ESI-MS : m/z 528.1 [M-Cl]⁺.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing N- and O-alkylation during side chain installation is minimized by using bulky bases (e.g., KOtBu) and low temperatures (0–5°C), directing reactivity to the benzimidazole nitrogen.
Byproduct Formation in Quaternization
Over-chlorination is avoided by controlled addition of POCl₃ or triphosgene, with real-time monitoring via thin-layer chromatography (TLC).
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing this benzimidazolium chloride derivative?
- Methodology :
- Step 1 : Construct the benzimidazole core via condensation of 1,2-diaminobenzene derivatives with carbonyl-containing intermediates under acidic conditions (e.g., HCl/EtOH) .
- Step 2 : Introduce the 4-bromophenyl group via Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
- Step 3 : Alkylate the N-position using 2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl bromide in DMF with K₂CO₃ as a base .
- Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization from EtOAc/hexane .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- 1H/13C NMR : Assign peaks for the benzimidazolium core (e.g., aromatic protons at δ 7.8–8.3 ppm), cyclohexyl methine (δ 3.1–3.5 ppm), and methyl/isopropyl groups (δ 1.0–1.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M-Cl]+ with <2 ppm error .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N percentages (e.g., C: 66.25% calculated vs. 66.24% observed) .
Advanced Research Questions
Q. How does the 4-bromophenyl group influence electronic properties and reactivity in cross-coupling reactions?
- Electronic Effects : The bromine atom acts as an electron-withdrawing group, polarizing the aromatic ring and enhancing electrophilic substitution at the para position. This facilitates Suzuki-Miyaura couplings but may hinder nucleophilic aromatic substitutions without activating groups .
- Contradictions : While bromine typically stabilizes intermediates in Pd-catalyzed reactions, steric bulk from the cyclohexyl group may reduce coupling efficiency. Compare yields using Pd(OAc)₂/XPhos vs. PdCl₂(dppf) .
Q. What computational approaches predict the compound’s stability and ion-pair interactions in solution?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess charge distribution on the benzimidazolium cation and chloride anion. The 4-bromophenyl group increases cationic charge delocalization, enhancing solubility in polar solvents .
- MD Simulations : Model solvation dynamics in DMSO/water mixtures to predict aggregation behavior. The cyclohexyl group may induce hydrophobic clustering, reducing bioavailability .
Q. How can crystallographic data resolve ambiguities in the cyclohexyloxy moiety’s conformation?
- Single-Crystal XRD : Grow crystals via slow evaporation from acetone. Analyze torsion angles (e.g., C-O-C-C) to determine equatorial vs. axial orientation of the isopropyl group. Compare with similar structures (e.g., Acta Cryst. E, 2012) to identify steric clashes .
- Contradictions : Discrepancies in reported melting points (e.g., 244.9°C in chloroform vs. lower values for analogs) may arise from polymorphic variations.
Critical Research Gaps
- Biological Mechanism : While analogs show antimicrobial activity , no data exists on this compound’s interaction with specific enzymes (e.g., kinases). Use SPR assays to measure binding affinity.
- Stability in Physiological Conditions : Evaluate hydrolysis of the oxoethyl linker at pH 7.4 using LC-MS monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
